molecular formula C6H8ClN3O B15222032 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride

4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B15222032
M. Wt: 173.60 g/mol
InChI Key: HMUFOOOGCWADHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride typically involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by the substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . Another method involves the use of 2,4,6-trichloropyrimidine-5-carbaldehyde with anilines or methylamine and alkoxide nucleophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylpyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit oxidative enzymes, thereby preventing the oxidation of aldehydes, ketones, and alcohols to their respective carboxylic acids . This inhibition is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit oxidative enzymes sets it apart from other pyrimidine derivatives .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

4-amino-2-methylpyrimidine-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c1-4-8-2-5(3-10)6(7)9-4;/h2-3H,1H3,(H2,7,8,9);1H

InChI Key

HMUFOOOGCWADHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.